molecular formula C15H13ClN4O B1458512 5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole CAS No. 1427579-92-7

5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole

Cat. No. B1458512
CAS RN: 1427579-92-7
M. Wt: 300.74 g/mol
InChI Key: RZUBZLICSFVJTG-UHFFFAOYSA-N
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Description

The compound is an organic molecule with a tetrazole ring, a cyclopropyl group, and a chloronaphthalene group linked by an ether bridge . Tetrazoles are a class of compounds containing a 5-membered ring with four nitrogen atoms, and they’re known for their energetic properties and use in pharmaceuticals . Naphthalene is a polycyclic aromatic hydrocarbon, and the chlorine atom could make the compound more reactive .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups and rings . The tetrazole ring is likely to be planar due to the sp2 hybridization of the nitrogen atoms, while the naphthalene ring system is also planar . The cyclopropyl group would add some three-dimensionality to the molecule .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Some general predictions can be made based on the functional groups present. For example, the compound is likely to have a relatively high molecular weight due to the presence of multiple ring systems . The presence of a chlorine atom could increase its reactivity .

Scientific Research Applications

Antiviral Activity

The indole and tetrazole moieties present in the compound can be structurally analogous to certain bioactive molecules that exhibit antiviral properties. For example, indole derivatives have been reported to show inhibitory activity against influenza A and other viruses . The specific structure of this compound could be explored for its potential to bind with viral proteins and inhibit viral replication.

Anticancer Applications

Indole derivatives are often investigated for their anticancer activities. The unique combination of a chloronaphthalene group with a tetrazole ring in this compound could lead to the discovery of novel mechanisms of action against cancer cells. Synthesis and testing of this compound against various cancer cell lines could provide insights into its therapeutic potential .

Agricultural Applications

The indole moiety is structurally similar to plant hormones like indole-3-acetic acid, which is involved in plant growth and development. The compound could be studied for its effects on plant physiology, potentially leading to applications in agriculture to enhance crop yields or stress resistance .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, if it’s a drug, the mechanism of action would involve interaction with biological targets. Without more information, it’s impossible to predict the mechanism of action for this compound .

Future Directions

The potential applications of this compound would depend on its properties. For example, if it shows interesting biological activity, it could be investigated as a potential pharmaceutical . Alternatively, if it has unique physical or chemical properties, it could find use in materials science or other areas .

properties

IUPAC Name

5-[(4-chloronaphthalen-1-yl)oxymethyl]-1-cyclopropyltetrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN4O/c16-13-7-8-14(12-4-2-1-3-11(12)13)21-9-15-17-18-19-20(15)10-5-6-10/h1-4,7-8,10H,5-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZUBZLICSFVJTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2C(=NN=N2)COC3=CC=C(C4=CC=CC=C43)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole
Reactant of Route 2
5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole
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5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole
Reactant of Route 4
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5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole
Reactant of Route 5
Reactant of Route 5
5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole
Reactant of Route 6
5-{[(4-chloronaphthalen-1-yl)oxy]methyl}-1-cyclopropyl-1H-1,2,3,4-tetrazole

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